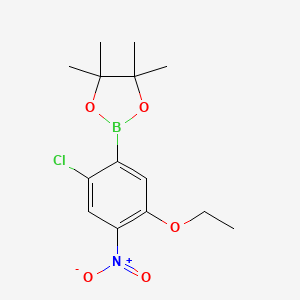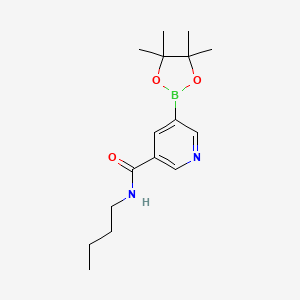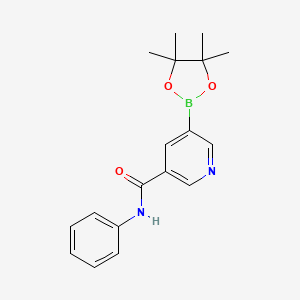![molecular formula C16H21BN2O4 B7954179 Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate](/img/structure/B7954179.png)
Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate is a specialized compound utilized in various scientific fields. Its structure comprises a pyridine ring attached to a dioxaborolane moiety, which plays a crucial role in its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate typically involves a multi-step process:
Formation of the Pyridine Ring: : Starting from a pyridine derivative, the ring is modified to introduce the cyano and boron-containing groups.
Formation of the Dioxaborolane Moiety: : Tetramethyl dioxaborolane is synthesized separately and then attached to the pyridine ring.
Key reagents include ethyl acetate, pyridine derivatives, and boron-containing compounds. Conditions often involve the use of catalysts, controlled temperatures, and an inert atmosphere to prevent unwanted reactions.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up with continuous flow reactors to maintain consistent reaction conditions. Solvent recovery systems and automated monitoring are implemented to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate undergoes several types of reactions:
Substitution Reactions: : Frequently involving nucleophiles and electrophiles to replace functional groups.
Oxidation and Reduction: : Can be oxidized to higher oxidation states or reduced to simpler forms.
Coupling Reactions: : Especially useful in forming carbon-carbon bonds, leveraging the boron moiety.
Common reagents include strong acids, bases, and transition metal catalysts. Major products include functionalized pyridine derivatives and boron-containing analogs.
Applications De Recherche Scientifique
This compound finds use in:
Chemistry: : As a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : Utilized in the design of molecular probes and imaging agents.
Medicine: : Investigated for its potential role in drug development and diagnostic assays.
Industry: : Employed in material science for the development of novel polymers and sensors.
Mécanisme D'action
Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate interacts with biological systems through:
Molecular Targets: : Primarily enzymes and receptors where the boron and pyridine moieties facilitate binding.
Pathways Involved: : Various signal transduction pathways where it acts as a modulator of activity.
Comparaison Avec Des Composés Similaires
Compared to other boron-containing compounds:
Uniqueness: : Its specific arrangement of cyano and boron groups enhances its stability and reactivity.
Similar Compounds: : Includes boronic acids, boronate esters, and other pyridine derivatives which share some functional characteristics but differ in reactivity and applications.
This compound stands out due to its versatility and the unique properties imparted by its dioxaborolane group.
Propriétés
IUPAC Name |
ethyl (2Z)-2-cyano-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4/c1-6-21-14(20)12(9-18)13-8-7-11(10-19-13)17-22-15(2,3)16(4,5)23-17/h7-8,10,19H,6H2,1-5H3/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWNZNLXRKTUQA-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=C(C#N)C(=O)OCC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN/C(=C(/C#N)\C(=O)OCC)/C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine](/img/structure/B7954110.png)
![1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7954114.png)
![3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7954117.png)


![2-[2-(4-Fluoro-2-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7954155.png)
![3-Fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7954158.png)
![N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B7954162.png)





